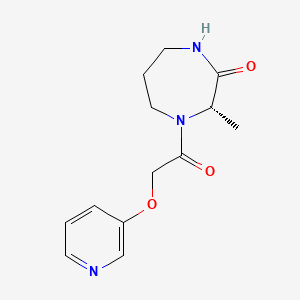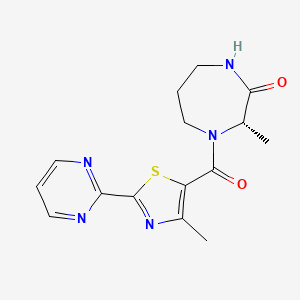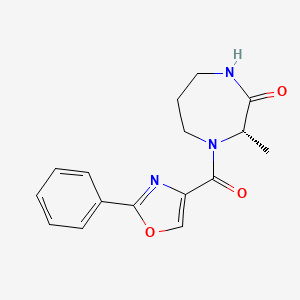
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one, also known as P3O, is a novel compound that has been synthesized and studied for its potential applications in scientific research. The compound belongs to the class of diazepanones, which have been shown to have a wide range of biological activities.
Scientific Research Applications
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders. This compound has also been shown to have anticonvulsant effects, suggesting that it may be useful in the treatment of epilepsy.
Mechanism of Action
The exact mechanism of action of (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one is not fully understood, but it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the brain, and drugs that enhance its activity have been shown to have anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. The compound has also been shown to increase the duration of pentobarbital-induced sleep, suggesting that it may have hypnotic effects as well. This compound has not been studied extensively in humans, so its effects on human physiology are not well understood.
Advantages and Limitations for Lab Experiments
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, so it may have unique properties that make it useful for research. The compound is also relatively easy to synthesize, making it readily available for use in experiments.
One limitation of this compound is that its effects on human physiology are not well understood, so caution should be taken when interpreting data from animal models. Additionally, this compound has not been studied extensively in vivo, so its pharmacokinetics and pharmacodynamics are not well understood.
Future Directions
There are several potential future directions for research on (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. Further studies are needed to determine the efficacy of this compound in humans and to understand its mechanism of action.
Another area of interest is the development of new compounds based on the structure of this compound. The diazepanone class of compounds has been shown to have a wide range of biological activities, so there is potential for the development of new compounds with novel properties.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in scientific research. The compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, and its mechanism of action is believed to involve positive allosteric modulation of the GABA receptor. Further studies are needed to determine the efficacy of this compound in humans and to explore its potential for the development of new compounds with novel properties.
Synthesis Methods
The synthesis of (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one involves a multi-step process that begins with the reaction of 2-bromo-3-pyridinylacetic acid with tert-butyl carbamate to form an intermediate. This intermediate is then reacted with 3-methyl-1,4-diaminobutane to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields of the compound with good purity.
properties
IUPAC Name |
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-13(18)15-6-3-7-16(10)12(17)9-19-11-4-2-5-14-8-11/h2,4-5,8,10H,3,6-7,9H2,1H3,(H,15,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMHMMWVQBQTDI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7352233.png)

![(3S)-4-[2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352242.png)

![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352251.png)
![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)
![(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352279.png)
![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-4-[6-(furan-2-yl)-2-methylpyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352305.png)
![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352319.png)
![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)
